![molecular formula C17H16N2O2 B2971411 5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941928-14-9](/img/structure/B2971411.png)

5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

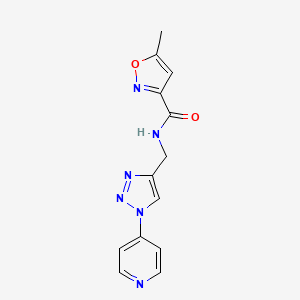

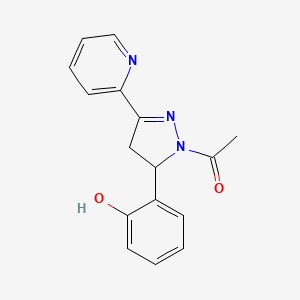

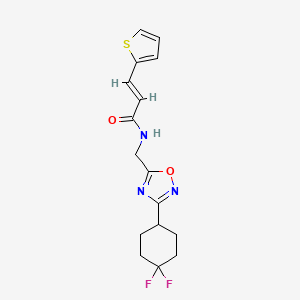

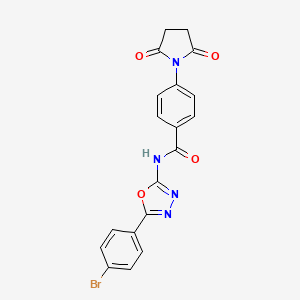

5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide is a chemical compound with the molecular formula C17H16N2O2 and a molecular weight of 280.327. It belongs to the class of fused pyridine derivatives, which are of increasing interest in drug design and medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds, such as furo[3,2-b]pyrroles, follows the Hemetsberger–Knittel protocol, which includes three reaction steps: the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation, and finally, thermolysis promoting the intramolecular cyclocondensation .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heteroaromatic ring fused with a pyridine derivative. This structural similarity with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are nucleophilic substitution, Knoevenagel condensation, and thermolysis promoting the intramolecular cyclocondensation .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds related to "5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide." These compounds have been synthesized through various chemical reactions, demonstrating the versatility of furo[3,2-b]pyridine derivatives in organic synthesis.

For instance, the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, highlighting the importance of the furo[3,2-b]pyridine scaffold in medicinal chemistry due to its potential biological activities (Hassan, Hafez, & Osman, 2014). Similarly, novel polyamides based on 2,5‐bis[(4‐carboxyanilino) carbonyl] pyridine and aromatic diamines were synthesized, showcasing the application of pyridine derivatives in the development of new polymeric materials with enhanced thermal properties (Faghihi & Mozaffari, 2008).

Biological and Material Applications

The compounds derived from "this compound" have shown a range of potential applications, from biological to materials science.

One study discussed the synthesis and antibacterial activity of novel pyrazolopyridine derivatives, indicating the potential use of these compounds as antimicrobial agents. These derivatives exhibited moderate to good activity against various bacterial strains, suggesting their utility in developing new antibacterial therapies (Panda, Karmakar, & Jena, 2011).

Moreover, the solid-state fluorescence properties of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides were studied, providing insights into the design of fluorescent materials for potential use in optical devices and sensors (Yokota et al., 2012). These findings underscore the versatility of furo[3,2-b]pyridine derivatives in various scientific research applications.

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds have been shown to participate in various types of reactions, such as suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds through the interaction of organoboron reagents and halides or pseudohalides .

Biochemical Pathways

Similar compounds have been shown to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with similar structures have been shown to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Direcciones Futuras

Propiedades

IUPAC Name |

5-methyl-N-[(4-methylphenyl)methyl]furo[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-11-3-6-13(7-4-11)10-18-17(20)16-9-14-15(21-16)8-5-12(2)19-14/h3-9H,10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBIRVDPVVIVIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(O2)C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/no-structure.png)

![N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2971331.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2971338.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid](/img/structure/B2971341.png)

![Ethyl 9-chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2971342.png)

![8-methoxy-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2971344.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide](/img/structure/B2971349.png)